![molecular formula C18H12O4 B12896374 2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid](/img/structure/B12896374.png)
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is a complex organic compound featuring a benzofuran ring fused with a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves cyclization reactions. One common method is the cyclization of ortho-hydroxybenzyl ketones under basic conditions . Another approach involves the use of transition-metal catalysis, such as palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects . The exact mechanism for 2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid would depend on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid: Another benzofuran derivative with similar structural features.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Uniqueness
2-(3-(Benzofuran-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a benzofuran ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C18H12O4 |
---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H12O4/c19-15(17-11-13-6-2-4-8-16(13)22-17)10-9-12-5-1-3-7-14(12)18(20)21/h1-11H,(H,20,21)/b10-9+ |
InChI-Schlüssel |
OSKPTNCBYABGDJ-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.